2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Description
Historical Development and Chemical Significance
The discovery of tetrazoles in the late 19th century marked a pivotal advancement in heterocyclic chemistry. 2-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline emerged as a structurally unique derivative following innovations in synthetic methodologies during the mid-20th century. Early work by Finnegan et al. established protocols for tetrazole synthesis via cycloaddition of nitriles and azides , which later enabled the incorporation of cyclopropyl and aniline groups. This compound gained prominence due to its dual functionality: the tetrazole ring acts as a bioisostere for carboxylic acids , while the cyclopropyl group enhances metabolic stability . Its significance lies in bridging medicinal chemistry and materials science, serving as a scaffold for drug candidates and functional polymers.
Tetrazole Chemistry: Fundamental Principles
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The 1H-tautomer dominates in solution due to aromatic stabilization from six π-electrons . Key properties include:
| Property | 1H-Tetrazole | Carboxylic Acid |
|---|---|---|
| pKa (aqueous solution) | 4.5–4.9 | 4.2–4.4 |
| LogP (lipophilicity) | -0.5 to 1.2 | -1.0 to 0.5 |
| Hydrogen-bond capacity | 4 acceptors, 1 donor | 2 acceptors, 1 donor |
The cyclopropyl substituent in this compound introduces steric constraints and electronic effects, stabilizing the tetrazole ring against hydrolysis .
Research Relevance in Heterocyclic Chemistry
This compound exemplifies three key trends:
- Bioisosterism : Replaces carboxyl groups in pharmaceuticals (e.g., antihypertensive agents) to improve oral bioavailability .
- Coordination chemistry : The tetrazole nitrogen atoms bind transition metals, enabling applications in catalysis and materials science .
- Thermal stability : Cyclopropyl-tetrazole derivatives decompose above 200°C, making them suitable for high-energy materials .
Compound Classification and Nomenclature
Systematic name : this compound
Molecular formula : C₁₀H₁₁N₅
Structural features :
- Aniline group at position 2 of the tetrazole ring
- Cyclopropyl substituent at position 1 of the tetrazole
- Molecular weight: 201.23 g/mol
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1000932-36-4 | |
| InChI Key | CBCHVBDISUGGOQ-UHFFFAOYSA-N | |
| SMILES | C1CC1N2C(=NN=N2)C3=CC=C(C=C3)N |
The numbering system follows IUPAC guidelines, prioritizing the tetrazole ring as the parent structure.
Properties
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-4-2-1-3-8(9)10-12-13-14-15(10)7-5-6-7/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYWDAILDYYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254180 | |
| Record name | 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-36-4 | |
| Record name | 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by the introduction of the cyclopropyl group and the aniline moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a nitrile compound under acidic conditions to form the tetrazole ring. The cyclopropyl group can then be introduced via a cyclopropanation reaction, and the aniline moiety can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. Studies have shown that 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Investigations into its mechanism of action are ongoing to evaluate its potential as a therapeutic agent for inflammatory diseases .
Material Science
Polymer Chemistry : The incorporation of tetrazole groups into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound can serve as a functional monomer in synthesizing advanced polymers with tailored properties .
Sensor Development : The compound's unique electronic properties make it suitable for use in chemical sensors. Research has explored its application in detecting specific ions and small molecules due to its high sensitivity and selectivity .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations compared to control groups. This highlights its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute demonstrated that polymers synthesized with this compound exhibited improved thermal stability by up to 30% compared to traditional polymers. This advancement opens avenues for applications in high-temperature environments.
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and aniline moiety can contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogues
The following compounds share the tetrazole-aniline scaffold but differ in substituent type, position, or functional groups:
Structural and Functional Differences
Substituent Position
- Ortho vs. Para Substitution: The target compound (2-position) and its para isomer (4-position, CAS 949444-82-0 ) exhibit distinct steric and electronic profiles.
Substituent Effects
- Cyclopropyl Group: Introduces steric bulk and lipophilicity, which may improve membrane permeability compared to non-substituted analogs (e.g., 2-(1H-tetrazol-5-yl)aniline ).
- Halogenation :
Heterocyclic Core Replacement
Physicochemical and Commercial Considerations
- Purity and Availability :
- Collision Cross-Section (CCS) :
- The target compound’s CCS values (146.8–161.4 Ų ) suggest moderate ion mobility, useful in mass spectrometry-based proteomics.
Biological Activity
2-(1-Cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, focusing on its pharmacological implications and mechanisms of action.
The molecular formula of this compound is CHN, with a molecular weight of 201.23 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 201.23 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 28818926 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions that incorporate cyclopropyl and tetrazole moieties. Various synthetic routes have been explored to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The tetrazole ring enhances the compound's ability to act as a bioisostere for carboxylic acids and can participate in hydrogen bonding and coordination with metal ions.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anticancer Activity : It has shown potential in inhibiting specific kinases involved in cancer progression. For instance, derivatives of tetrazole compounds have been reported to inhibit c-Met protein kinase .
- Neuroprotective Effects : Some studies suggest that similar compounds may modulate GABA receptors or exhibit neuroprotective properties .
Case Studies
Several studies have evaluated the biological effects of related tetrazole compounds:
- Inhibition of c-Met Kinase : A study highlighted the effectiveness of tetrazole derivatives in inhibiting c-Met kinase activity at low micromolar concentrations (IC50 values around 0.005 µM), suggesting their potential as anticancer agents .
- GABA Modulation : Another investigation into tetrazole-containing compounds indicated their ability to act as allosteric modulators at GABA receptors, which could have implications for treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline?
- Methodological Answer : Synthesis typically involves cyclization reactions using nitriles or amines with sodium azide (NaN₃) under acidic conditions. For structurally similar tetrazole-aniline derivatives, nitroaniline precursors are reacted with cyclopropane derivatives (e.g., cyclopropylamine) and NaN₃ in solvents like dimethylformamide (DMF) or acetic acid at 80–100°C. Catalysts such as zinc chloride (ZnCl₂) may accelerate tetrazole ring formation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. What analytical techniques are used to confirm the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the cyclopropyl group (δ ~1.0–2.0 ppm) and tetrazole ring (δ ~8.0–9.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 230.1).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) reveals bond lengths (e.g., N–N in tetrazole ≈ 1.30–1.35 Å) and hydrogen-bonding networks influencing stability .
Q. What safety protocols should be followed during handling?
- Methodological Answer : Based on analogous tetrazole-aniline compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (category 2A irritation risk) .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid prolonged exposure to moisture to minimize hydrolysis.
- Ventilation : Use fume hoods to limit inhalation of dust/aerosols .
Advanced Research Questions
Q. How does the compound’s crystal structure influence its reactivity in coordination chemistry?
- Methodological Answer : X-ray data (e.g., space group P21/c, unit cell parameters a = 3.6477 Å, b = 16.9661 Å) reveal planar tetrazole rings and hydrogen-bonding motifs (N–H⋯O/N). These features enable ligand behavior in metal complexes. For example, the aniline NH₂ group can act as a σ-donor, while the tetrazole N-atoms participate in π-backbonding with transition metals like palladium or copper, enhancing catalytic activity in cross-coupling reactions .
Q. What computational approaches predict the compound’s interactions in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for electrophilic substitution.
- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., angiotensin II receptors, as seen in irbesartan derivatives ).
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450), highlighting steric effects from the cyclopropyl group .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and compare peak areas.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for tetrazoles).
- Kinetic Studies : Apply Arrhenius equations to calculate activation energy (Eₐ) for degradation pathways .
Q. What strategies optimize regioselectivity in functionalizing the tetrazole ring?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the aniline NH₂ during reactions.
- Electrophilic Substitution : Direct bromination or nitration to the tetrazole C-5 position using N-bromosuccinimide (NBS) or HNO₃/H₂SO₄.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst) to introduce substituents .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports 90% yield for a related tetrazole derivative using methanol recrystallization, while other methods (e.g., acetic acid reflux) may yield <70% due to side reactions. Resolution: Optimize solvent polarity and reaction time .
- Safety Classification : Some SDS sheets categorize similar compounds as skin irritants (category 2), while others lack explicit classifications. Always apply precautionary principles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
